Cas no 227472-09-5 (Phosphine, tris(3,4,5-trimethoxyphenyl)-)

Phosphine, tris(3,4,5-trimethoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine, tris(3,4,5-trimethoxyphenyl)-
- Tris(3,4,5-trimethoxyphenyl)phosphine
- tris(3,4,5-trimethoxyphenyl)phosphane
- JGOYDLMIOGWWLT-UHFFFAOYSA-N
- SCHEMBL7619968
- 227472-09-5
- E82492
- CS-0214439
-
- MDL: MFCD34574862
- インチ: 1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3
- InChIKey: JGOYDLMIOGWWLT-UHFFFAOYSA-N
- ほほえんだ: P(C1=CC(OC)=C(OC)C(OC)=C1)(C1=CC(OC)=C(OC)C(OC)=C1)C1=CC(OC)=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 532.18621962g/mol
- どういたいしつりょう: 532.18621962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 83.1Ų
Phosphine, tris(3,4,5-trimethoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-250mg |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 250mg |
¥372 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-100mg |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 100mg |
¥206 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285109-1g |
Tris(3,4,5-trimethoxyphenyl)phosphine |
227472-09-5 | 97% | 1g |
¥743 | 2023-03-15 | |
AstaTech | E82492-0.25/G |
TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE |
227472-09-5 | 95% | 0.25g |
$60 | 2023-09-18 | |
AstaTech | E82492-0.1/G |
TRIS(3,4,5-TRIMETHOXYPHENYL)PHOSPHINE |
227472-09-5 | 95% | 0.1g |
$40 | 2023-09-18 |
Phosphine, tris(3,4,5-trimethoxyphenyl)- 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Phosphine, tris(3,4,5-trimethoxyphenyl)-に関する追加情報
Phosphine, tris(3,4,5-trimethoxyphenyl)-: A Versatile Organophosphorus Compound in Modern Chemistry
Phosphine, tris(3,4,5-trimethoxyphenyl)- (CAS No. 227472-09-5) is a highly functionalized organophosphorus compound that has garnered significant attention in synthetic organic chemistry and materials science. This compound features a central phosphorus atom coordinated to three 3,4,5-trimethoxyphenyl groups, which impart unique electronic and steric properties. The trimethoxyphenyl substituents provide electron-donating effects through the methoxy (-OCH₃) moieties while stabilizing the phosphorus center via conjugation. Its structural versatility makes it an ideal candidate for applications in catalysis, ligand design, and the development of advanced functional materials.
The synthesis of tris(3,4,5-trimethoxyphenyl)phosphine typically involves the reaction of triphenylphosphine with 3,4,5-trimethoxybenzaldehyde or its derivatives under controlled conditions. Recent advancements in green chemistry have led to improved methodologies that minimize byproduct formation while enhancing yield efficiency. For instance, a 2023 study published in *Organic Letters* demonstrated a solvent-free microwave-assisted approach that reduced reaction time by 60% compared to traditional methods. This progress underscores the compound’s compatibility with sustainable chemical practices.
In catalytic systems, tris(3,4,5-trimethoxyphenyl)phosphine serves as a robust ligand for transition metals such as palladium and nickel. Its bulky aryl groups prevent unwanted side reactions by shielding the metal center from deactivation pathways. A notable application is in Suzuki-Miyaura cross-coupling reactions under mild conditions (e.g., ambient temperature), where it outperforms conventional phosphines like tri-o-tolylphosphine in terms of turnover frequency (TOF). Researchers at ETH Zürich (2023) reported that this ligand enabled the selective coupling of sterically hindered substrates with >98% yield after 18 hours.
Beyond catalysis, this compound plays a pivotal role in the design of luminescent materials and molecular sensors. The conjugated π-system of the trimethoxyphenyl rings facilitates charge delocalization when incorporated into polymeric frameworks or coordination complexes. A groundbreaking study from MIT (2024) utilized tris(3,4,5-trimethoxyphenyl)phosphine-based metallopolymers to develop a ratiometric fluorescence sensor for detecting heavy metals in aqueous environments with sub-nanomolar sensitivity. The compound’s stability under physiological pH further expands its potential for biomedical imaging applications.
The unique electronic properties of tris(3,4,5-trimethoxyphenyl)phosphine also position it as a promising building block for organic electronics. When integrated into hole-transport layers of perovskite solar cells (PSCs), it enhances charge carrier mobility by reducing interfacial recombination losses. A collaborative team from Stanford University and KAUST (2023) achieved a power conversion efficiency of 19.8% using this material as an interfacial modifier—a 15% improvement over standard Spiro-OMeTAD systems under AM1.5G illumination.
Ongoing research continues to explore its utility in asymmetric synthesis through chiral phosphine-metal complexes. The methoxy substituents’ ability to modulate steric bulk without compromising electron density offers tunable enantioselectivity in hydrogenation and allylation reactions. Preliminary data from Osaka University (Q1 2024) suggest that enantiomeric excess values exceeding 95% can be achieved when paired with ruthenium catalysts under visible light irradiation.
In summary, Phosphine, tris(3,4,5-trimethoxyphenyl)- represents a multifunctional platform for next-generation chemical innovations. Its combination of synthetic accessibility and performance across diverse domains—from catalytic systems to optoelectronic devices—positions it as a cornerstone material for both academic research and industrial development programs worldwide.
227472-09-5 (Phosphine, tris(3,4,5-trimethoxyphenyl)-) 関連製品
- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)




